molecular formula C19H34N2O2 B14520543 7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine CAS No. 62397-77-7

7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine

Cat. No.: B14520543
CAS No.: 62397-77-7
M. Wt: 322.5 g/mol
InChI Key: VUVFSTPYPAHLQT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine typically involves the reaction of appropriate halogenoalkanes with ammonia or amines. For instance, the halogenoalkane is heated with a concentrated solution of ammonia in ethanol under sealed conditions to prevent the escape of ammonia gas . The reaction proceeds through the formation of intermediate salts, which are subsequently converted to the desired amine by the removal of hydrogen ions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar principles but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and catalysts to accelerate the reaction rates and improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine: shares structural similarities with other amines and phenyl derivatives.

    Dimethoxyphenyl derivatives: Compounds with similar methoxy groups attached to a phenyl ring.

    Aminobutyl derivatives: Compounds containing aminobutyl groups.

Properties

CAS No.

62397-77-7

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

7-[4-(4-aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine

InChI

InChI=1S/C19H34N2O2/c1-22-18-15-17(11-7-9-13-21)19(23-2)14-16(18)10-6-4-3-5-8-12-20/h14-15H,3-13,20-21H2,1-2H3

InChI Key

VUVFSTPYPAHLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCCCCCCN)OC)CCCCN

Origin of Product

United States

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